molecular formula C19H20N4O2S2 B282769 N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B282769
M. Wt: 400.5 g/mol
InChI Key: NYBFUGUSXFNYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide, also known as OTS964, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by a team of researchers led by Dr. Takashi Owa at OncoTherapy Science, Inc. in Japan.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide and its effects on cancer cells.
5. Drug optimization: Further optimization of the drug may lead to the development of more potent and selective MELK inhibitors with improved pharmacokinetic properties.
In conclusion, N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is a promising anti-cancer drug that has shown potent anti-tumor activity in preclinical studies. Further research is needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection.

Advantages and Limitations for Lab Experiments

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has several advantages as a potential anti-cancer drug, including its potent anti-tumor activity, its ability to induce apoptosis in cancer cells, and its selectivity for MELK. However, like all drugs, it has some limitations, including the potential for toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide, including:
1. Combination therapy: N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide may be used in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to respond to N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide in humans.
4.

Synthesis Methods

The synthesis of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide involves a series of chemical reactions that start with the reaction of 2-bromoethylamine hydrobromide with 1,2,3,4-tetrahydrocarbazole to form 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethylamine. This intermediate is then reacted with 2-mercapto-1,3,4-thiadiazole-5-carboxylic acid to form the desired compound, N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide.

Scientific Research Applications

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. It works by inhibiting the activity of the serine/threonine kinase, MELK (maternal embryonic leucine zipper kinase), which plays a key role in the growth and survival of cancer cells.

properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[5-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C19H20N4O2S2/c1-2-16(24)20-18-21-22-19(27-18)26-11-17(25)23-14-9-5-3-7-12(14)13-8-4-6-10-15(13)23/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,20,21,24)

InChI Key

NYBFUGUSXFNYTI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.